2-Bromo-4,7-dichloro-1H-benzimidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrCl2N2 |
|---|---|
Molecular Weight |
265.92 g/mol |
IUPAC Name |
2-bromo-4,7-dichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-11-5-3(9)1-2-4(10)6(5)12-7/h1-2H,(H,11,12) |
InChI Key |
BNLVFOLOEVRHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)Br)Cl |
Origin of Product |
United States |
Derivatization Strategies and Structure Activity Relationship Sar Studies of 2 Bromo 4,7 Dichloro 1h Benzimidazole Derivatives
N-Substitution and its Influence on Biological Activity and Chemical Properties
The nitrogen atoms of the benzimidazole (B57391) ring are crucial sites for derivatization, with N-substitution often leading to significant changes in biological activity and physicochemical properties. nih.gov The introduction of substituents at the N-1 position can enhance the therapeutic efficacy of benzimidazole derivatives. For instance, the attachment of benzyl (B1604629) groups has been shown to increase chemotherapeutic activity in related compounds. nih.gov
Alkylation and acylation of the N-1 position are common strategies to modulate the lipophilicity and steric bulk of the molecule, which in turn can affect its ability to interact with biological targets. researchgate.net Studies on various benzimidazole derivatives have shown that N-alkylation can lead to potent antimicrobial agents. The length and nature of the alkyl chain are critical factors, with an optimal chain length often being associated with maximal activity. For example, in a series of 1-alkyl-2-(substituted phenoxymethyl) benzimidazoles, variations in the alkyl chain length significantly impacted their antifungal and antibacterial profiles. researchgate.net
The introduction of more complex moieties, such as substituted aryl or heteroaryl rings, at the N-1 position can also lead to the development of compounds with improved biological profiles. These substitutions can introduce additional binding interactions with target enzymes or receptors, thereby enhancing potency and selectivity.
| N-1 Substituent | General Influence on Properties | Potential Biological Activities |
| Alkyl Chains | Increases lipophilicity; steric hindrance can be modulated by chain length and branching. | Antimicrobial, Antifungal. researchgate.net |
| Benzyl Groups | Enhances chemotherapeutic activity through potential π-stacking interactions. | Anticancer, Antimicrobial. nih.gov |
| Acyl Groups | Modulates electronic properties and can serve as a prodrug moiety. | Varied, depending on the specific acyl group. |
| (Hetero)aryl Groups | Introduces potential for additional specific receptor interactions. | Varied, depending on the specific (hetero)aryl group. |
C-2 Substitution Patterns and Their Effects
The C-2 position of the benzimidazole ring is another key site for chemical modification. The bromine atom in 2-Bromo-4,7-dichloro-1H-benzimidazole is a particularly useful functional group for introducing a wide variety of substituents through cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, heteroaryl, and alkyl groups, leading to a diverse library of compounds for biological screening.
Structure-activity relationship studies on various 2-substituted benzimidazoles have revealed that the nature of the substituent at this position plays a critical role in determining the pharmacological activity. researchgate.netnih.gov For instance, the introduction of substituted phenyl rings can lead to potent antimicrobial and anti-inflammatory agents. nih.govisca.me The electronic properties and substitution pattern of the appended aryl ring are often crucial for activity.
Furthermore, the introduction of thioether or amino linkages at the C-2 position has been explored to generate compounds with a broad spectrum of biological activities. The flexibility and hydrogen bonding capacity of these linkers can facilitate interactions with biological targets.
| C-2 Substituent | General Influence on Properties | Potential Biological Activities |
| (Hetero)aryl Groups | Modulates electronic properties and allows for specific interactions with target proteins. | Antimicrobial, Anti-inflammatory, Anticancer. nih.govisca.me |
| Alkyl Chains | Increases lipophilicity. | Varied, often used to probe steric limits of a binding pocket. |
| Thioether Linkages | Provides conformational flexibility. | Antimicrobial, Antiviral. |
| Amino Linkages | Introduces hydrogen bonding capabilities. | Varied, depending on the specific amino substituent. |
Halogenation Patterns and Positional Isomerism in Modulating Activity
The presence and position of halogen atoms on the benzimidazole scaffold can significantly impact the biological activity of the resulting derivatives. rsc.org The 4,7-dichloro substitution pattern in the parent compound is just one of several possibilities for di-halogenation. The positional isomers, such as 5,6-dichloro or 4,6-dichloro derivatives, would be expected to exhibit different biological profiles due to variations in their electronic distribution and steric properties.
In general, halogen atoms, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. They can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. Studies on other halogenated benzimidazoles have shown that the number and position of halogen substituents can be critical for activity. For example, di-bromo substituted benzimidazoles have been found to be more potent antifungal agents compared to their mono-bromo counterparts. rsc.org
The specific 4,7-dichloro pattern may confer a particular conformational preference or electronic character that is beneficial for a certain biological activity. The exploration of other halogenation patterns, including the introduction of fluorine or iodine, could lead to the discovery of derivatives with improved potency or altered selectivity.
| Halogenation Pattern | General Influence on Properties | Potential Impact on Biological Activity |
| 4,7-Dichloro | Specific electronic and steric profile. | May be optimal for certain targets. |
| 5,6-Dichloro | Symmetric substitution pattern, may influence crystal packing and solubility. | Can lead to different target selectivity compared to 4,7-isomers. |
| Mono-halogenation | Lower lipophilicity compared to di-halogenated analogs. | Often serves as a baseline for SAR studies. |
| Di-bromo substitution | Increased lipophilicity and potential for stronger halogen bonding. | Enhanced antifungal activity has been observed in some series. rsc.org |
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, as the hybrid molecule may interact with multiple targets or have a synergistic effect. The this compound scaffold can be a valuable component in the design of molecular hybrids.
This strategy has been successfully applied to other benzimidazole derivatives to create novel compounds with a range of activities, including anticancer, antimicrobial, and antiviral properties. The specific derivatization at the C-2 or N-1 positions of the this compound core can be utilized to attach the second pharmacophore, leading to a diverse array of hybrid molecules for biological evaluation.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are routinely used to predict a wide range of molecular properties for benzimidazole (B57391) and its derivatives.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 2-Bromo-4,7-dichloro-1H-benzimidazole, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. This analysis helps in understanding the molecule's three-dimensional structure and steric interactions introduced by the bromine and chlorine substituents. Studies on other halogenated benzimidazoles often reveal how different halogen substitutions can influence the planarity of the benzimidazole ring system.
Calculation of Vibrational Wavenumbers and Spectroscopic Parameters
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies (wavenumbers), one can assign the specific stretching, bending, and torsional modes of the molecule's functional groups. For this compound, this would involve identifying the characteristic vibrations of the N-H, C-H, C=N, C-Cl, and C-Br bonds. Comparing these calculated spectra with experimental data is a standard method for structural confirmation. Such analyses have been performed for many benzimidazole derivatives, showing good agreement between theoretical and experimental values. jconsortium.comacs.orgmdpi.com
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. nih.gov The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the electronegative nitrogen, chlorine, and bromine atoms would be expected to create regions of negative potential, while the hydrogen atom on the imidazole (B134444) ring would be a site of positive potential. nih.govresearchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals. For the target compound, NBO analysis would quantify the stability derived from interactions such as lone pair donations from the nitrogen and halogen atoms into antibonding orbitals of the ring system. This information is critical for understanding the molecule's electronic stability and reactivity. tsijournals.comnih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize chemical bonds and non-covalent interactions. By identifying bond critical points (BCPs) and analyzing their properties (like electron density and its Laplacian), QTAIM can describe the nature and strength of interactions, including hydrogen bonds and halogen bonds. In studies of similar halogenated benzimidazoles, QTAIM has been used to confirm and characterize intramolecular and intermolecular hydrogen bonds that dictate molecular conformation and crystal packing. nih.govmdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted benzimidazoles, FMO analysis helps in understanding how different functional groups alter the electronic properties and reactivity of the core structure. tsijournals.comresearchgate.net
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Computational studies utilizing Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the electronic transition properties of molecules, such as absorption wavelengths, excitation energies, and oscillator strengths. This theoretical approach provides valuable insights into the nature of electronic excitations, including the molecular orbitals involved in these transitions (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transitions).
Despite the utility of TD-DFT in characterizing the photophysical properties of various benzimidazole derivatives, a thorough search of the scientific literature reveals a notable absence of specific TD-DFT studies focused solely on this compound. While research on the impact of halogenation on the electronic structure of the benzimidazole scaffold exists in a broader context, detailed computational data, including specific excitation energies and oscillator strengths for the electronic transitions of this compound, are not available in the reviewed literature.
Consequently, the generation of data tables and a detailed discussion of research findings pertaining to the electronic transitions of this specific compound, as calculated by TD-DFT, cannot be provided at this time. Further computational research is required to characterize the specific electronic properties of this compound.
Mechanistic Insights into Biological Activity in Vitro Focus
Antiviral Activity Mechanisms
Scientific literature does not currently contain studies investigating the antiviral activity or the specific mechanisms of action for 2-Bromo-4,7-dichloro-1H-benzimidazole.
Inhibition of Viral Replication (e.g., DNA Packaging Terminase Enzymes for Herpesviruses)
There is no available data on the ability of this compound to inhibit viral replication or its potential effects on viral enzymes such as DNA packaging terminases.
Role of Ribosylated Derivatives in Enhanced Efficacy
No research has been published on the synthesis or biological evaluation of ribosylated derivatives of this compound.
Stereospecificity in Viral Target Recognition
The topic of stereospecificity in viral target recognition has not been explored for this compound, as its antiviral properties have not been established.
Anticancer Potential Mechanisms
There are no peer-reviewed studies available that describe the anticancer potential or associated mechanisms for this compound. While the benzimidazole (B57391) scaffold is a common feature in many compounds investigated for anticancer properties, research specific to this isomer is absent. isca.menih.govresearchgate.netresearchgate.net
Enzyme Inhibition (e.g., CK2, Dihydrofolate Reductase, DNA Topoisomerase)
No data exists in the scientific literature regarding the inhibitory activity of this compound against enzymes implicated in cancer, such as casein kinase 2 (CK2), dihydrofolate reductase, or DNA topoisomerases. nih.gov
Protein Interactions and Binding to Receptors
There is no available information on any specific protein interactions or receptor binding mechanisms for this compound in the context of anticancer activity.
DNA Binding Affinity and Interaction
Benzimidazole derivatives are known to interact with DNA, a critical target for many therapeutic agents. The planar structure of the benzimidazole ring allows it to bind to DNA through various modes, including intercalation between base pairs and binding within the minor groove. These interactions can disrupt DNA replication and transcription, leading to cellular apoptosis.
While specific studies on the DNA binding affinity of this compound are not extensively documented in publicly available literature, research on structurally similar benzimidazole-containing compounds provides valuable insights. For instance, a novel benzimidazole-1,2,3-triazole hybrid molecule, 4f , has been shown to selectively interact with G-quadruplex DNA over duplex DNA. Spectroscopic analysis, including UV-vis, fluorescence, and circular dichroism, alongside viscosity measurements, confirmed that this compound likely binds to the groove of the G-quadruplex DNA. Such interactions can stabilize the G-quadruplex structure, which in turn can inhibit telomerase activity, an enzyme crucial for cancer cell immortality.
Table 1: DNA Interaction Profile of a Benzimidazole-Triazole Hybrid (4f)
| Compound | DNA Target | Interaction Mode | Key Findings |
|---|---|---|---|
| Benzimidazole-triazole hybrid (4f) | G-quadruplex DNA | Groove Binding | Selective stabilization of G-quadruplex DNA over duplex DNA. |
| Benzimidazole-triazole hybrid (4f) | Duplex DNA | Weaker Interaction | Lower affinity compared to G-quadruplex DNA. |
Modulation of Cellular Pathways (e.g., VEGF inhibition)
Vascular Endothelial Growth Factor (VEGF) is a key signaling protein that promotes angiogenesis, the formation of new blood vessels. In cancer, angiogenesis is a critical process that supplies tumors with nutrients and oxygen, facilitating their growth and metastasis. The VEGF signaling pathway, primarily mediated through its receptor, VEGFR-2, is a major target for anticancer drug development.
Several benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2. While direct inhibitory data for this compound on VEGFR-2 is limited, studies on analogous compounds highlight the potential of this chemical class. For example, a series of novel benzimidazole-oxadiazole derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. One of the most potent compounds in this series, 4r , which features a 2,4-dichloro substitution pattern, exhibited a half-maximal inhibitory concentration (IC50) of 0.418 µM against VEGFR-2. Molecular docking studies of these compounds suggest that they bind to the ATP-binding site of the VEGFR-2 kinase domain, effectively blocking its downstream signaling cascade. This inhibition of VEGFR-2 phosphorylation prevents the activation of pathways that lead to endothelial cell proliferation, migration, and tube formation, all essential steps in angiogenesis.
Table 2: VEGFR-2 Inhibitory Activity of a Benzimidazole-Oxadiazole Derivative (4r)
| Compound | Target | IC50 (µM) |
|---|---|---|
| Benzimidazole-Oxadiazole Derivative (4r) | VEGFR-2 | 0.418 ± 0.021 |
| Sorafenib (Reference Drug) | VEGFR-2 | 0.312 ± 0.0112 |
Data for a structurally related compound, not this compound.
Antimicrobial Activity Mechanisms
Halogenated benzimidazoles have demonstrated a broad spectrum of antimicrobial activities. The presence and position of halogen substituents significantly influence their potency and mechanism of action.
Antibacterial Activity
The antibacterial potential of halogenated benzimidazoles has been explored against a range of Gram-positive and Gram-negative bacteria. Studies on S-substituted 4,6-dihalo-2-mercaptobenzimidazoles, which are structurally related to this compound, have shown that these compounds are generally more effective against Gram-positive bacteria. For instance, 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole and its dibromo analog displayed potent activity against several Gram-positive strains, with Minimum Inhibitory Concentrations (MICs) ranging from 0.78 to 50 µg/mL. In contrast, Gram-negative bacteria, such as Pseudomonas aeruginosa, exhibited higher resistance.
The proposed mechanisms for the antibacterial action of benzimidazoles are multifaceted and can include the inhibition of essential enzymes, disruption of cell wall integrity, and interference with nucleic acid synthesis.
Table 3: Antibacterial Activity of a Related Dichloro-benzimidazole Derivative
| Compound | Bacterial Type | MIC Range (µg/mL) |
|---|---|---|
| 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole | Gram-positive bacteria | 0.78 - 50 |
| 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole | Gram-negative bacteria | >100 (for most strains) |
Data for a structurally related compound, not this compound.
Antifungal Activity
Benzimidazole derivatives have a long history as antifungal agents, particularly in agriculture and veterinary medicine. Their mechanism of action in fungi is often attributed to their ability to interfere with microtubule assembly by binding to β-tubulin. This disruption of the cytoskeleton affects cell division, intracellular transport, and cell shape, ultimately leading to fungal cell death.
Research on N-phenacyldibromobenzimidazoles has provided further insights into the antifungal mechanisms of halogenated benzimidazoles. One such derivative, 5h , demonstrated significant activity against Candida albicans and Cryptococcus neoformans. Mechanistic studies revealed that this compound causes irreversible damage to the fungal cell membrane and can induce the activity of β-D-glucanase, an enzyme involved in cell wall remodeling. This suggests that in addition to targeting microtubules, some halogenated benzimidazoles may also exert their antifungal effects by disrupting the fungal cell wall and membrane integrity. A sorbitol assay with a novel bromo-chloro derivative suggested that it does not act by inhibiting fungal cell wall synthesis in C. albicans.
Table 4: Antifungal Activity of a Related Dibromo-benzimidazole Derivative (5h)
| Compound | Fungal Species | IC50 (µg/mL) |
|---|---|---|
| N-phenacyldibromobenzimidazole (5h) | Candida albicans | 8 |
Data for a structurally related compound, not this compound.
Enzyme Inhibition (e.g., Urease, Cholinesterases, Bacterial Cell Wall Synthesis Enzymes)
The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their biological activity.
Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. Benzimidazole derivatives have been investigated as urease inhibitors. A study on 5-bromo-2-aryl benzimidazole derivatives revealed that several compounds in this class are potent inhibitors of urease, with some exhibiting IC50 values more potent than the standard inhibitor, thiourea. For example, compound 22 from this series had an IC50 of 8.15 µM. The inhibition of urease can be a valuable strategy for combating bacterial infections.
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. While specific data for this compound is not available, the broader class of benzimidazoles has been explored for cholinesterase inhibitory activity.
Bacterial Cell Wall Synthesis Enzymes: The bacterial cell wall is a unique and essential structure, making the enzymes involved in its synthesis attractive targets for antibiotics. While the general mechanism of some antibacterials involves the inhibition of cell wall synthesis, specific data on the direct inhibition of bacterial cell wall synthesis enzymes by this compound is not well-documented.
Enzymatic Inhibition Studies (General)
The inhibitory potential of halogenated benzimidazoles extends to a variety of enzymes beyond those mentioned above. The specific substitutions on the benzimidazole ring dictate the target enzyme and the potency of inhibition. For instance, the aforementioned study on 5-bromo-2-aryl benzimidazoles demonstrated dual inhibition of α-glucosidase and urease. This highlights the potential for developing multi-target inhibitors from the benzimidazole scaffold. The diverse enzymatic inhibitory profiles of these compounds underscore their versatility and potential for development as therapeutic agents for a range of diseases.
Table 5: Urease Inhibitory Activity of a Related Bromo-benzimidazole Derivative (22)
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-bromo-2-aryl benzimidazole (22) | Urease | 8.15 ± 0.03 |
| Thiourea (Standard) | Urease | 21.25 ± 0.15 |
Data for a structurally related compound, not this compound.
In-depth Analysis of this compound Reveals Limited Publicly Available Data
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research data for the chemical compound this compound. Consequently, a detailed article focusing solely on its specific biological activities and mechanisms, as requested, cannot be generated at this time.
The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a well-recognized "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds. frontiersin.orgnih.gov Derivatives of benzimidazole have been extensively studied and have shown a broad spectrum of biological activities, including antiviral, antimicrobial, anticancer, and anti-inflammatory properties. frontiersin.orgnih.gov
Research into halogenated benzimidazoles, in particular, has yielded compounds with significant biological effects. For instance, various isomers and derivatives, such as those with chloro and bromo substitutions at different positions on the benzene ring, have been synthesized and evaluated for their therapeutic potential. nih.govnih.govacs.org Studies have highlighted the antiviral activity of certain 2-bromo-dichlorobenzimidazole derivatives, notably against viruses like the human cytomegalovirus (HCMV). acs.org Other polyhalogenated benzimidazoles are recognized as potent inhibitors of protein kinases such as Casein Kinase 2 (CK2) and PIM-1 kinase, which are crucial targets in cancer therapy. nih.gov
However, the specific substitution pattern of this compound does not appear in the currently accessible scientific literature detailing its synthesis, biological evaluation, or mechanism of action. Without primary research data, any discussion on its enzyme binding interactions, structure-mechanism relationships, or results from in vitro experimental models would be speculative and would not meet the required standards of scientific accuracy.
Therefore, while the broader class of halogenated benzimidazoles is of significant scientific interest, the specific compound this compound remains largely uncharacterized in public-domain research.
Coordination Chemistry of 2 Bromo 4,7 Dichloro 1h Benzimidazole As a Ligand
Metal Complex Formation and Characterization
The formation of metal complexes with 2-Bromo-4,7-dichloro-1H-benzimidazole as a ligand is anticipated to proceed through the coordination of the lone pair of electrons on one of the nitrogen atoms of the imidazole (B134444) ring to a metal center. The synthesis of such complexes would typically involve the reaction of the benzimidazole (B57391) derivative with a metal salt in a suitable solvent. The characterization of the resulting complexes is crucial to confirm their formation and elucidate their structures. Standard analytical techniques that would be employed for characterization include elemental analysis, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
In similar benzimidazole-metal complexes, IR spectroscopy has been instrumental in confirming the coordination of the ligand to the metal ion. A noticeable shift in the stretching frequency of the C=N bond within the imidazole ring is typically observed upon complexation. For instance, in a study on silver(I) complexes of benzimidazolium salts, the ν(C=N) band in the free ligands was observed between 1557 and 1560 cm⁻¹, which downshifted by about 165 cm⁻¹ upon complex formation, indicating the weakening of the C=N bond due to the electron-attracting nature of the silver atom. mdpi.com Similarly, for complexes of 2-(4-nitrophenyl)-1H-benzimidazole, the formation of the metal complex is confirmed by changes in the IR spectrum of the ligand upon coordination. researchgate.net
The geometrical and electronic structure of metal complexes containing this compound would be highly dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Techniques such as X-ray crystallography are invaluable for determining the precise three-dimensional arrangement of atoms in the solid state. In the absence of specific crystallographic data for complexes of this compound, insights can be drawn from related structures. For example, the crystal structure of a diiodobis(benzimidazole)Co(II) complex revealed a square-planar coordination geometry around the cobalt atom, with two iodide anions and two benzimidazole ligands. sapub.org
Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of these complexes. DFT calculations can provide information about the molecular orbitals, charge distribution, and the nature of the metal-ligand bond. Studies on other benzimidazole metal complexes have utilized DFT to understand their electronic properties and to correlate these properties with their observed activities. researchgate.net For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the reactivity and electronic transitions within the complex. sapub.org
Table 1: Predicted Coordination Geometries of Metal Complexes with this compound
| Metal Ion | Likely Coordination Number | Common Geometries |
| Cu(II) | 4, 6 | Square Planar, Tetrahedral, Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Ni(II) | 4, 6 | Square Planar, Octahedral |
| Co(II) | 4, 6 | Tetrahedral, Octahedral |
| Ag(I) | 2, 4 | Linear, Tetrahedral |
Note: This table is predictive and based on common coordination geometries for the listed metal ions with N-donor ligands.
Influence of Halogen Substituents on Ligand Properties and Complex Formation
The presence of three halogen substituents—one bromine atom at the 2-position and two chlorine atoms at the 4- and 7-positions—on the benzimidazole ring is expected to significantly influence the ligand's electronic properties and its coordination behavior. Halogen atoms are generally electron-withdrawing through the inductive effect, which would decrease the electron density on the benzimidazole ring system and, consequently, on the coordinating nitrogen atoms. This reduction in basicity of the nitrogen atoms could affect the stability of the resulting metal complexes.
Theoretical studies on the effect of substituents on the properties of benzimidazole metal complexes have shown that the electronegativity of the substituents can impact the energy gap of the molecules, which in turn affects their polarizability. researchgate.net An increase in the electronegativity of the substituents was found to increase the energy gap and reduce the polarizability of both zinc and cadmium benzimidazole complexes. researchgate.net This suggests that the bromo and chloro substituents in this compound would modulate the electronic properties of the ligand and its resulting metal complexes.
Furthermore, the position of the halogen substituents can introduce steric effects that may influence the coordination geometry and the accessibility of the metal center. The bromine atom at the 2-position, adjacent to the imidazole ring, could potentially sterically hinder the coordination of bulky metal ions or multiple ligands around the metal center.
Biological Activity of Metal Complexes
Benzimidazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. mdpi.com The biological activity of these compounds is often enhanced upon complexation with metal ions. researchgate.netmdpi.com This enhancement is thought to arise from several factors, including changes in the lipophilicity of the molecule, which can facilitate its transport across cell membranes, and the direct interaction of the metal ion with biological targets.
While no specific biological activity data for metal complexes of this compound are available, studies on other halogenated benzimidazole complexes provide valuable insights. For example, metal complexes of Schiff bases containing halogens have been shown to exhibit good antimicrobial activity. nanobioletters.com A series of transition metal complexes with a bromo- and methoxy-substituted Schiff base ligand demonstrated antimicrobial, antitubercular, and antimalarial activities, with the specific activity depending on the metal ion. nanobioletters.com In another study, copper(II) complexes of 1H-benzimidazole-2-yl hydrazones showed increased antileukemic and cytostatic activity against breast cancer cell lines compared to the free ligands. nih.gov
The presence of the bromo and chloro substituents on the benzimidazole ring in this compound could potentially enhance the biological activity of its metal complexes. Halogen atoms can increase the lipophilicity of a molecule and participate in halogen bonding, which can influence drug-receptor interactions. Therefore, metal complexes of this ligand are promising candidates for future biological evaluation.
Applications in Advanced Materials Science
Organic Semiconductors
Benzimidazole (B57391) derivatives are recognized for their utility in organic electronics, where they can function as organic semiconductors. The core structure of benzimidazole is electron-deficient, which makes it a suitable building block for n-type (electron-transporting) materials in devices like Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).
The performance of organic semiconductors is heavily influenced by their molecular structure, which dictates molecular packing in the solid state and the energy levels (HOMO and LUMO) that govern charge injection and transport. The introduction of halogen atoms, such as bromine and chlorine, into the benzimidazole structure can significantly modify these properties. Halogenation is a known strategy to lower the LUMO energy level, which can facilitate electron injection and improve n-type semiconductor performance. Furthermore, halogen atoms can induce specific intermolecular interactions, such as halogen bonding, which can influence the molecular packing and potentially enhance charge transport mobilities.
Table 1: Potential Electronic Properties of 2-Bromo-4,7-dichloro-1H-benzimidazole for Organic Semiconductors (Hypothetical)
| Property | Predicted Influence of Substituents | Potential Application Benefit |
| LUMO Energy Level | Lowered by electron-withdrawing Cl and Br atoms | Improved electron injection and transport (n-type) |
| HOMO Energy Level | Lowered, leading to a wider bandgap | Increased stability against oxidation |
| Molecular Packing | Potential for ordered packing via halogen bonding | Enhanced charge carrier mobility |
| Solubility | Modified by halogen atoms for solution processing | Facile fabrication of thin-film devices |
Dyes for Solar Cells
In the realm of photovoltaics, particularly Dye-Sensitized Solar Cells (DSSCs) and Perovskite Solar Cells (PSCs), benzimidazole derivatives have emerged as important components. In DSSCs, organic dyes are responsible for light absorption and charge injection into a semiconductor nanoparticle layer (typically TiO2). The benzimidazole moiety can be incorporated into D-π-A (Donor-π bridge-Acceptor) dye structures.
For a molecule like this compound, it could potentially serve as a precursor for a more complex dye or as an additive in the solar cell. As an additive in perovskite solar cells, benzimidazole derivatives have been shown to passivate defects at the perovskite surface, reducing charge recombination and improving device efficiency and stability researchgate.net. The nitrogen atoms in the imidazole (B134444) ring can coordinate with uncoordinated lead ions in the perovskite, and the halogen atoms could interact with the halide perovskite lattice.
While this compound itself is not a conventional dye due to its likely limited absorption in the visible spectrum, it could be functionalized with donor and acceptor groups to create a D-π-A sensitizer. The dichloro- and bromo-substituents would influence the dye's energy levels, potentially improving the alignment with the semiconductor's conduction band and the electrolyte's redox potential, which is crucial for efficient cell operation.
Materials with Specific Electronic or Optical Properties
The electronic and optical properties of benzimidazole derivatives are highly tunable through chemical modification. The fusion of a benzene (B151609) and imidazole ring results in a conjugated system that typically exhibits absorption in the ultraviolet region and fluorescence. The positions and nature of substituents can shift these properties significantly.
Halogenation is a key tool for tuning these properties. Theoretical investigations have shown that halogen substitution on benzimidazole derivatives can influence the efficiency of processes like Excited State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts in fluorescence nih.gov. This property is desirable for applications such as fluorescent probes and sensors. A computational study of halogenated benzimidazoles could predict their absorption and emission wavelengths, quantum yields, and potential for solvatochromism, where the color of the emitted light changes with the polarity of the solvent.
Table 2: Predicted Optical Properties of this compound (Hypothetical)
| Property | Influence of Halogenation | Potential Application |
| Absorption Spectrum | Likely in the UV region, potentially shifted by substituents | UV filters, photoinitiators |
| Fluorescence | Emission wavelength and quantum yield tunable | Fluorescent tags, components in optical sensors |
| Stokes Shift | Potentially large due to ESIPT influence | Advanced fluorescent probes |
| Non-linear Optics | Electron-withdrawing groups can enhance NLO properties | Materials for optical communications and processing |
Role in Nanotechnology
The intersection of benzimidazole chemistry and nanotechnology is an emerging area, primarily focused on the synthesis of benzimidazole derivatives using nanoparticle catalysts or the incorporation of these molecules into nanostructures. For instance, the synthesis of functionalized benzimidazoles can be catalyzed by various nanomaterials, offering efficient and environmentally friendly routes.
In the context of this compound, its role in nanotechnology would likely be as a molecular component for self-assembled nanostructures or as a surface ligand for nanoparticles. The benzimidazole moiety can anchor to metal surfaces, and the halogen atoms could direct intermolecular interactions to form ordered assemblies like nanowires or nanosheets. Such self-assembled structures could find applications in nanoelectronics.
Furthermore, if functionalized, this compound could be used to modify the surface of quantum dots or metallic nanoparticles. This could passivate the nanoparticle surface, alter their electronic properties, or provide a means to link them to other molecules or substrates, creating functional hybrid nanomaterials for sensing, catalysis, or biomedical applications.
Conclusion and Future Research Directions
Summary of Key Academic Findings
Direct scholarly publications focusing exclusively on 2-Bromo-4,7-dichloro-1H-benzimidazole are not prevalent in publicly accessible literature. However, the extensive research on analogous multi-halogenated benzimidazoles provides a strong foundation for understanding its potential significance. The benzimidazole (B57391) core is a well-established "privileged structure" in medicinal chemistry, known to be a key component in numerous pharmacologically active agents. frontiersin.orgresearchgate.netimpactfactor.org
Key inferences based on related compounds suggest two primary roles for this compound:
A Versatile Synthetic Intermediate: The presence of a bromine atom at the 2-position and chlorine atoms at the 4- and 7-positions offers multiple reactive sites for further chemical modification. The bromo group, in particular, is a common handle for cross-coupling reactions, allowing for the introduction of diverse functional groups to build more complex molecules. researchgate.net
A Potential Kinase Inhibitor Scaffold: Poly-halogenated benzimidazoles are potent inhibitors of several protein kinases, which are crucial targets in oncology and other therapeutic areas. nih.gov For instance, compounds like 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) are well-documented as powerful and selective inhibitors of protein kinase CK2 and PIM kinases. psu.eduresearchgate.netnih.gov The specific halogenation pattern of this compound may confer unique selectivity and potency profiles against these or other kinases.
Unexplored Research Avenues and Challenges
The lack of dedicated research on this compound presents numerous opportunities for investigation. Future work should focus on building a fundamental understanding of its chemical and biological properties.
Key Unexplored Avenues:
Optimized Synthesis and Characterization: While general methods for benzimidazole synthesis exist, developing a high-yield, scalable, and regioselective synthesis specifically for the 2-bromo-4,7-dichloro isomer is a primary challenge that needs to be addressed. arabjchem.org Full characterization using modern spectroscopic and crystallographic techniques is also essential.
Biological Screening: The compound should be systematically screened against a wide panel of biological targets. Based on the profile of related structures, a primary focus should be on protein kinase inhibition assays. nih.govresearchgate.net Additionally, given the broad bioactivity of the benzimidazole class, screening for anticancer, antimicrobial, and antiviral properties is warranted. researchgate.netisca.me
Chemical Reactivity Studies: A thorough investigation into the differential reactivity of the C2-bromo and C4/C7-chloro positions is needed. Understanding which halogen is most susceptible to nucleophilic substitution or participates most readily in metal-catalyzed cross-coupling reactions is crucial for its use as a synthetic building block.
The following table outlines key priorities for future research on this compound.
Table 1: Future Research Priorities for this compound
| Research Area | Specific Focus | Rationale |
|---|---|---|
| Chemical Synthesis | Development of regioselective and scalable synthetic routes. | To ensure a reliable supply for further studies and overcome challenges in synthesizing multi-halogenated heterocycles. |
| Biological Evaluation | Screening against a broad panel of protein kinases (e.g., CK2, PIM, DYRK). | To validate the hypothesis that it functions as a kinase inhibitor, based on data from analogous compounds. researchgate.net |
| In vitro screening for anticancer, antimicrobial, and antiviral activity. | To explore the full therapeutic potential of the scaffold, consistent with the known properties of the benzimidazole class. frontiersin.org | |
| Medicinal Chemistry | Structure-Activity Relationship (SAR) studies via selective functionalization. | To systematically explore how modifications at the 2, 4, and 7 positions impact biological activity and target selectivity. |
| Structural Biology | Co-crystallization with identified biological targets. | To understand the molecular basis of its inhibitory activity and guide the rational design of more potent derivatives. |
Potential for Development of Novel Chemical Entities
The true value of this compound likely lies in its potential as a starting point for the development of novel chemical entities (NCEs). The tri-halogenated scaffold provides a unique three-dimensional framework that can be elaborated to optimize interactions with biological targets.
The distinct electronic environments of the bromine and chlorine atoms may allow for selective, stepwise functionalization. For example, the C-Br bond is often more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, enabling the sequential introduction of different substituents. This capability allows chemists to generate large libraries of derivatives with diverse chemical properties. Such libraries could be screened to identify lead compounds for various therapeutic applications, from targeted cancer therapies to new anti-infective agents. frontiersin.orgnih.gov The development of molecules derived from this core could lead to new intellectual property and NCEs with improved efficacy, selectivity, and pharmacokinetic profiles compared to existing benzimidazole-based drugs.
Q & A
Q. What are the established synthetic routes for 2-Bromo-4,7-dichloro-1H-benzimidazole, and how do reaction conditions influence yield and purity?
A common method involves cyclocondensation of substituted benzene-1,2-diamines with halogenated carbonyl precursors. For example, bromo- and chloro-substituted benzaldehydes are reacted with diamine derivatives under reflux in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts (e.g., glacial acetic acid) . Yield optimization (65–73%) depends on reaction time, solvent choice, and stoichiometric ratios of reagents. Prolonged reflux (18–24 hours) improves cyclization but may increase side-product formation . Purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the target compound from unreacted intermediates.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- FTIR : Confirms the presence of C=N (imidazole ring, ~1610 cm⁻¹), C-Br (~590 cm⁻¹), and C-Cl (~745 cm⁻¹) stretching vibrations .
- NMR : H NMR resolves aromatic protons (δ 7.3–8.4 ppm) and substituent-specific splitting patterns. C NMR identifies halogenated carbons (C-Br: ~110 ppm; C-Cl: ~125 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222.12 for related derivatives) validate molecular weight .
- TLC/HPLC : R values (e.g., 0.65 in hexane:ethyl acetate) and retention times monitor purity .
Q. What are the key considerations for evaluating the biological activity of this compound derivatives?
Initial screening focuses on cytotoxicity (e.g., MTT assays) and target-specific inhibition (e.g., EGFR kinase assays). Substituent positioning (bromo vs. chloro) impacts binding affinity; for example, bulky groups at the 2-position enhance steric hindrance, altering interaction with hydrophobic enzyme pockets . Dose-response curves (IC values) and molecular docking (e.g., AutoDock Vina) correlate structural features with activity .
Advanced Research Questions
Q. How can experimental design address discrepancies in reported synthesis yields (e.g., 65% vs. 73%) for halogenated benzimidazoles?
Yield variations arise from differences in:
- Solvent polarity : DMSO improves solubility but may decompose sensitive intermediates .
- Catalyst type : Glacial acetic acid vs. TMSCl alters protonation kinetics .
- Workup protocols : Ice-water quenching vs. slow cooling affects crystallization efficiency .
Methodological resolution : Design a factorial experiment varying solvents (DMSO, ethanol), catalysts (acetic acid, TMSCl), and quenching methods. Monitor intermediates via in situ FTIR or LC-MS to identify side reactions .
Q. How do crystallographic and computational studies resolve ambiguities in molecular conformation and intermolecular interactions?
- X-ray crystallography : Reveals dihedral angles between benzimidazole and halogenated aryl groups (e.g., 50.7°–89.1° for bromobenzyl substituents) and non-covalent interactions (C–H⋯N hydrogen bonds, Br⋯Br contacts) .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., π-π stacking, halogen bonding) contributing to crystal packing .
- DFT calculations : Optimize gas-phase geometry, compute HOMO-LUMO gaps (~4.5 eV for halogenated derivatives), and predict electrostatic potential maps to explain reactivity .
Q. What strategies validate contradictory biological activity data (e.g., cytotoxicity vs. enzyme inhibition) in halogenated benzimidazoles?
- Mechanistic studies : Use siRNA knockdown or isothermal titration calorimetry (ITC) to confirm target specificity.
- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Structural analogs : Synthesize derivatives with selective halogen removal (e.g., dechlorinated analogs) to isolate pharmacophore contributions .
Q. How can structure-activity relationship (SAR) models guide the design of this compound derivatives with enhanced selectivity?
- Electron-withdrawing effects : Bromo and chloro groups increase electrophilicity, enhancing covalent binding to cysteine residues in kinases .
- Steric parameters : Bulky substituents at the 4- and 7-positions reduce off-target interactions. QSAR models using Hammett constants (σ) and molar refractivity (MR) predict logP and bioavailability .
- In silico mutagenesis : Simulate binding pocket mutations (e.g., T790M in EGFR) to prioritize derivatives resistant to drug-resistant variants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
